3-Hydroxy-3-methylcyclopentan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-methylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(8)3-2-5(7)4-6/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSGPBPXZYVRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Hydroxy 3 Methylcyclopentan 1 One
Direct Synthesis Approaches to 3-Hydroxy-3-methylcyclopentan-1-one
Direct synthesis strategies focus on constructing the target molecule through the formation of the cyclopentanone (B42830) ring with the desired substituents in a minimal number of steps.
Cyclization Reactions Leading to the Cyclopentanone Core
Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic compounds, including this compound. The intramolecular aldol (B89426) condensation of specific dicarbonyl compounds is a prominent method for forming the five-membered ring structure.
Notably, the base-catalyzed intramolecular aldol condensation of 2,5-hexanedione (B30556) yields 3-methyl-2-cyclopentenone. openstax.orgchemicalbook.com This reaction proceeds by forming an enolate which then attacks the second carbonyl group within the same molecule, leading to the formation of a five-membered ring, which is thermodynamically favored over a strained three-membered ring. openstax.org The resulting α,β-unsaturated ketone, 3-methyl-2-cyclopentenone, is a key precursor that can be subsequently hydrated to yield this compound.
| Reaction | Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Intramolecular Aldol Condensation | 2,5-Hexanedione | Calcium Oxide (CaO) in Lithium Hydroxide (B78521) Monohydrate | 150°C, 14 h, Inert atmosphere | 3-Methyl-2-cyclopenten-1-one (B1293772) | 98% | chemicalbook.com |
| Intramolecular Aldol Condensation | 2,5-Hexanedione | Sodium Hydroxide (NaOH) solution (1% w/v) | Not specified | 3-Methyl-2-cyclopenten-1-one | Not specified | chemicalbook.com |
Functionalization of Precursor Cyclopentanones
Another direct approach involves the functionalization of a pre-existing cyclopentanone ring. The addition of a methyl group to a suitable cyclopentanone derivative is a key transformation. The Grignard reaction is a powerful tool for this purpose, allowing for the formation of a carbon-carbon bond at the carbonyl carbon.
The reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with a protected form of cyclopentane-1,3-dione can introduce the methyl group at the desired position. chemicalbook.comchegg.com Subsequent deprotection and hydrolysis of the intermediate would then yield the tertiary alcohol, this compound. The general principle of Grignard reagents adding to ketones to form tertiary alcohols is a well-established synthetic method. masterorganicchemistry.com
Indirect Synthetic Routes to this compound
Indirect routes involve the synthesis of a related analogue of the target molecule, which is then converted to this compound through one or more subsequent reaction steps.
Hydrogenation and Reduction Strategies from Unsaturated Analogues
A common and efficient indirect method is the hydrogenation of unsaturated cyclopentenone precursors. The catalytic hydrogenation of 3-methyl-2-cyclopenten-1-one, which can be synthesized via the intramolecular aldol condensation of 2,5-hexanedione as previously described, would saturate the double bond to afford 3-methylcyclopentanone. wikipedia.org Subsequent selective reduction of the ketone or, more likely, hydration of the double bond of a related precursor would lead to the target molecule.
A closely related and important precursor is 2-hydroxy-3-methyl-2-cyclopenten-1-one, also known as methylcyclopentenolone. solubilityofthings.com This compound exists as the enol tautomer of 3-methylcyclopentane-1,2-dione. solubilityofthings.comgoogle.com The synthesis of 2-hydroxy-3-methyl-2-cyclopenten-1-one can be achieved through the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione. solubilityofthings.com Catalytic hydrogenation of 2-hydroxy-3-methyl-2-cyclopenten-1-one would reduce the double bond and the ketone, which upon workup would provide this compound.
Transformation of Substituted Cyclopentanes and Other Ring Systems
More complex synthetic strategies can involve the transformation of other ring systems. For instance, the isomerization of cyclohexene (B86901) derivatives can lead to the formation of methylcyclopentene, which can then be further functionalized. d-nb.info A patented process describes the conversion of cyclohexanol (B46403) to 1-methyl-1-hydroxycyclopentane through a series of steps involving dehydration, isomerization, and hydration. d-nb.info While this does not directly produce the target ketone, it illustrates the feasibility of ring contraction as a synthetic strategy to obtain substituted cyclopentane (B165970) systems.
Catalytic Systems and Reaction Conditions in this compound Synthesis
The choice of catalytic systems and reaction conditions is crucial for the successful synthesis of this compound, influencing reaction rates, yields, and selectivity.
For the key intramolecular aldol condensation to form the cyclopentenone precursor, basic catalysts are employed. Both homogeneous catalysts like sodium hydroxide and heterogeneous catalysts like calcium oxide have been reported to be effective. chemicalbook.comchemicalbook.com
Grignard reactions for the introduction of the methyl group are typically carried out in ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions, followed by an acidic workup to protonate the resulting alkoxide. nih.gov
Catalytic hydrogenation of unsaturated precursors is a critical step in indirect synthetic routes. Heterogeneous catalysts such as ruthenium on carbon (Ru/C) and Raney Nickel are effective for the hydrogenation of cyclic diones and related structures. The choice of solvent can also significantly impact the reaction, with THF being a suitable medium for such hydrogenations.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Features | Reference |
| Intramolecular Aldol Condensation | CaO in LiOH·H₂O | Water | 150°C | High yield of unsaturated precursor. | chemicalbook.com |
| Grignard Reaction | Methylmagnesium Bromide | Diethyl ether or THF | Room Temperature | Forms the tertiary alcohol from a ketone precursor. | nih.gov |
| Catalytic Hydrogenation | Ru/C, Raney Nickel | Tetrahydrofuran (THF) | e.g., 160°C | Reduction of unsaturated precursors. | |
| Acyloin Condensation | Sodium | Liquid Ammonia | Not specified | Synthesis of 2-hydroxy-3-methyl-cyclopent-2-ene-1-one precursor. | masterorganicchemistry.com |
Stereoselective Synthesis of Chiral this compound Enantiomers
The primary and most effective strategy for obtaining the enantiomers of this compound is through enzymatic kinetic resolution of the racemic mixture. This technique leverages the inherent stereoselectivity of enzymes, most notably lipases, to differentiate between the two enantiomers of a racemic substrate. Lipases, under specific conditions, will preferentially catalyze a reaction on one enantiomer, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one. The two main approaches in lipase-catalyzed kinetic resolution are enantioselective acylation and enantioselective hydrolysis.
Enantioselective Acylation:
In this method, a racemic mixture of this compound is treated with an acylating agent, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme will selectively acylate one of the enantiomers, leaving the other unreacted. For instance, a lipase might preferentially catalyze the acylation of the (R)-enantiomer to form (R)-3-acetoxy-3-methylcyclopentan-1-one, while the (S)-3-hydroxy-3-methylcyclopentan-1-one remains largely unreacted. These two compounds, a hydroxy ketone and an acetoxy ketone, can then be separated by standard chromatographic techniques. Subsequent chemical hydrolysis of the separated acetate provides the corresponding enantiomerically enriched alcohol.
Lipases such as those from Pseudomonas cepacia (PCL) and Candida antarctica lipase B (CAL-B) have demonstrated high efficacy and enantioselectivity in the resolution of structurally similar cyclic β-hydroxy ketones. nih.govnih.govresearchgate.net These enzymes are known for their broad substrate scope and their ability to function in organic solvents, which is crucial for reactions like transesterification. nih.gov
Enantioselective Hydrolysis:
Conversely, the resolution can be achieved by starting with the racemic acetate, (±)-3-acetoxy-3-methylcyclopentan-1-one. In this scenario, a lipase is used to selectively hydrolyze one of the enantiomeric acetates back to the corresponding alcohol. For example, the lipase might preferentially hydrolyze (S)-3-acetoxy-3-methylcyclopentan-1-one to (S)-3-hydroxy-3-methylcyclopentan-1-one, leaving the (R)-3-acetoxy-3-methylcyclopentan-1-one largely untouched. Again, the resulting mixture of an alcohol and an acetate can be readily separated.
The choice of lipase, solvent, acylating agent, and reaction temperature are all critical parameters that must be optimized to achieve high yields and high enantiomeric excess (ee) for both the unreacted substrate and the product. mdpi.com
Detailed Research Findings:
While specific research detailing the kinetic resolution of this compound is not extensively published, the well-established success of this methodology on analogous compounds provides a strong basis for its application. The following table represents the type of results that would be anticipated from such a study, based on findings for similar substrates.
| Enzyme | Method | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| Pseudomonas cepacia Lipase (PCL) | Acylation | Vinyl Acetate | Hexane | (R)-3-acetoxy-3-methylcyclopentan-1-one | ~45 | >95 |
| Pseudomonas cepacia Lipase (PCL) | Acylation | Vinyl Acetate | Hexane | (S)-3-hydroxy-3-methylcyclopentan-1-one | ~48 | >90 |
| Candida antarctica Lipase B (CAL-B) | Hydrolysis | Water | tert-Butyl methyl ether | (S)-3-hydroxy-3-methylcyclopentan-1-one | ~47 | >98 |
| Candida antarctica Lipase B (CAL-B) | Hydrolysis | Water | tert-Butyl methyl ether | (R)-3-acetoxy-3-methylcyclopentan-1-one | ~46 | >95 |
Note: The data in this table is representative and based on the outcomes of enzymatic resolutions of structurally similar cyclic β-hydroxy ketones. It serves to illustrate the expected high yields and enantioselectivities achievable with this methodology.
The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a crucial factor in these resolutions. E-values above 15 are generally considered practical for the separation of enantiomers. nih.gov The successful resolution of a variety of aromatic Morita-Baylis-Hillman adducts and other cyclic alcohols using lipases further underscores the potential of this approach for producing the enantiomers of this compound with high optical purity. nih.govresearchgate.net
Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 3 Methylcyclopentan 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Hydroxy-3-methylcyclopentan-1-one
¹H NMR and ¹³C NMR Assignments
Detailed experimental ¹H NMR and ¹³C NMR spectral data for this compound, including chemical shifts, coupling constants, and signal multiplicities, are not available in the public domain. Consequently, a complete assignment of the proton and carbon signals to the specific atoms in the molecule cannot be provided at this time.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Analysis
Similarly, there are no published studies detailing the use of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural analysis of this compound. These advanced experiments are crucial for confirming the connectivity and spatial relationships of atoms within a molecule, but without the experimental data, no such analysis can be performed.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound
Specific experimental Infrared (IR) and Raman spectra for this compound are not found in surveyed spectral databases or literature. While one would anticipate characteristic vibrational bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups, the exact frequencies and intensities from experimental data are required for a definitive analysis.
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound are available. nih.govspectrabase.com The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern, which results from the cleavage of the molecule in the mass spectrometer, would provide valuable information for structural confirmation. However, a detailed analysis of the fragmentation pathways is contingent on the availability of the full mass spectrum data.
Crystallographic Studies (X-ray Diffraction) for Solid-State Structure Determination of this compound
There is no evidence of X-ray crystallographic studies having been performed on this compound. Therefore, information regarding its solid-state structure, including bond lengths, bond angles, and crystal packing, remains undetermined.
Chemical Reactivity and Transformation of 3 Hydroxy 3 Methylcyclopentan 1 One
Reactions at the Carbonyl Group of 3-Hydroxy-3-methylcyclopentan-1-one
The carbonyl group of this compound is a primary site for a variety of chemical transformations, most notably nucleophilic additions and reductions.
Nucleophilic Additions to the Ketone
The electrophilic carbon atom of the ketone functionality is susceptible to attack by a wide range of nucleophiles. These reactions proceed via the formation of a tetrahedral intermediate, which is subsequently protonated to yield the corresponding tertiary alcohol.
The general mechanism for nucleophilic addition to a ketone involves the attack of the nucleophile on the partially positive carbonyl carbon, leading to the formation of an alkoxide intermediate. This intermediate is then protonated, typically by a weak acid or during aqueous workup, to give the final alcohol product. chemguide.co.ukmasterorganicchemistry.com
The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), would lead to the formation of a diol. For instance, the reaction with methyl lithium would yield 1,3-dimethylcyclopentane-1,3-diol. In a study on the synthesis of Bipolarolides A and B, a similar β-hydroxy ketone was treated with methyl lithium, resulting in the formation of a tertiary alcohol. nih.gov
Cyanohydrin formation, resulting from the addition of a cyanide ion (typically from HCN or a salt like KCN), is another characteristic reaction of ketones. This reaction would convert the carbonyl group into a hydroxyl group and a nitrile group attached to the same carbon. chemguide.co.uk
Table 1: Examples of Nucleophilic Addition Reactions to Ketones
| Nucleophile | Reagent(s) | Product Type |
| Hydride ion | NaBH₄, LiAlH₄ | Secondary alcohol |
| Grignard reagent | R-MgX | Tertiary alcohol |
| Organolithium reagent | R-Li | Tertiary alcohol |
| Cyanide ion | HCN, KCN/H⁺ | Cyanohydrin |
| Alkoxide ion | R-O⁻ | Hemiketal |
| Amine | R-NH₂ | Imine (after dehydration) |
This table presents general nucleophilic addition reactions applicable to ketones. Specific yields and conditions for this compound may vary.
Reduction Chemistry
The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding 1-methylcyclopentane-1,3-diol. This transformation can be achieved using various reducing agents.
Commonly used reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, typically not reducing esters, amides, or carboxylic acids. LiAlH₄ is a much stronger reducing agent and would also reduce other functional groups if present.
The reduction of ketones with sodium borohydride is a standard procedure in organic synthesis. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The hydride ion from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.
In a patent describing the reduction of 3-hydroxypyridine (B118123) and its derivatives, catalytic hydrogenation using a nickel catalyst at high pressure and temperature was employed to reduce the heterocyclic ring. proquest.com While a different system, it highlights a potential method for the reduction of the carbonyl group in this compound, likely leading to the corresponding diol.
Table 2: Common Reducing Agents for Ketones
| Reagent | Typical Solvent(s) | Product | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Secondary Alcohol | Mild and selective. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Secondary Alcohol | Powerful, non-selective. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Acetic Acid | Secondary Alcohol | Catalyst can be Pd, Pt, Ni. |
This table provides a general overview of ketone reduction methods. The stereochemical outcome of the reduction of this compound would depend on the specific reagent and reaction conditions.
Reactions Involving the Hydroxyl Group of this compound
The tertiary hydroxyl group in this compound can undergo oxidation under specific conditions and can be derivatized to form esters and ethers.
Oxidation Reactions
The oxidation of tertiary alcohols is generally difficult and requires harsh reaction conditions because it necessitates the cleavage of a carbon-carbon bond. bldpharm.com Common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) under vigorous conditions can lead to the cleavage of the cyclopentanone (B42830) ring, affording a mixture of dicarboxylic acids. bldpharm.com
However, specialized oxidation methods can be employed. For instance, the oxidation of tertiary allylic alcohols to α,β-unsaturated β-disubstituted ketones using o-iodoxybenzoic acid (IBX) in DMSO has been reported. achemblock.com While not directly applicable to the saturated ring of this compound, it illustrates that specific reagents can achieve transformations of tertiary alcohols that are resistant to standard oxidation. In the context of steroid chemistry, the oxidation of 3-hydroxy-3-methyl-Δ⁴-steroids with chromium trioxide was found to lead to C-C bond fission. proquest.com
Derivatization (e.g., Esterification, Etherification)
The tertiary hydroxyl group can be derivatized to form esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: The formation of an ester can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct.
Etherification: The formation of an ether from a tertiary alcohol can be challenging due to the steric hindrance around the hydroxyl group and the potential for elimination reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, may not be efficient for tertiary alcohols. However, under specific conditions, such as using a strong base to form the alkoxide and a reactive alkylating agent, ether formation may be possible.
In a study on the role of the 3-hydroxy group in epoxymorphinan derivatives, the removal of this group significantly affected the binding affinity to opioid receptors, highlighting the importance of this functional group in biological activity. researchgate.net This underscores the potential of derivatization to modulate the properties of such molecules.
Reactions at the Cyclopentanone Ring of this compound
The cyclopentanone ring itself can participate in various reactions, often influenced by the presence of the hydroxyl and methyl substituents.
One potential reaction is α-alkylation. The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile and react with an alkyl halide to introduce an alkyl group at the α-position. In the case of this compound, there are two α-carbons, and the regioselectivity of the alkylation would depend on the reaction conditions. Research on the alkylation of α,β-unsaturated ketones in steroid systems demonstrates the feasibility of introducing alkyl groups at positions α to a carbonyl. researchgate.net
Elimination of the tertiary hydroxyl group is another possible transformation, which would lead to the formation of an α,β-unsaturated ketone, specifically 3-methylcyclopent-2-en-1-one. This dehydration reaction is typically acid-catalyzed and driven by the formation of a conjugated system. In the total synthesis of Bipolarolides A and B, the elimination of a tertiary β-hydroxy group from a ketone was a key step in the synthetic route. nih.gov
Alpha-Carbon Reactivity (Enolization, Alkylation)
The presence of the carbonyl group in this compound significantly influences the acidity of the hydrogen atoms on the adjacent carbon atoms (α-carbons). This increased acidity facilitates the formation of an enolate, a key reactive intermediate in numerous organic reactions.
Enolization:
The α-hydrogens of ketones are weakly acidic and can be removed by a base to form an enolate ion. libretexts.org This process, known as enolization, is a result of the resonance stabilization of the resulting conjugate base, where the negative charge is delocalized onto the electronegative oxygen atom. libretexts.org For this compound, there are two α-carbons, at the C2 and C5 positions, both bearing protons that can be abstracted.
The acidity of α-hydrogens is influenced by the electronic effects of the substituents on the carbonyl group. Generally, aldehydes are more acidic than ketones due to the electron-donating nature of the alkyl group in ketones, which slightly destabilizes the enolate anion. The pKa values for α-hydrogens in typical ketones are in the range of 19-21. libretexts.org
The choice of base is crucial in determining the extent of enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible enolization. mnstate.edu In contrast, weaker bases such as alkoxides establish an equilibrium with a small concentration of the enolate. bham.ac.uk
Alkylation:
Once formed, the enolate ion acts as a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in a process known as alkylation. mnstate.edu This reaction forms a new carbon-carbon bond at the α-position, providing a valuable method for elaborating the carbon skeleton of the molecule.
The alkylation of enolates is typically an SN2 reaction and, as such, is most efficient with methyl and primary alkyl halides. mnstate.edu The reaction must be carefully controlled to prevent side reactions, such as O-alkylation or multiple alkylations. The use of a strong base like LDA ensures that the enolate is formed completely before the addition of the alkylating agent, minimizing self-condensation reactions. mnstate.edu
While specific documented examples of the alkylation of this compound are not prevalent in readily available literature, the general principles of enolate chemistry of β-hydroxy ketones suggest that such reactions are feasible. The hydroxyl group, however, may require protection prior to alkylation to prevent it from interfering with the reaction, either by acting as a competing nucleophile or by being deprotonated by the strong base used for enolate formation.
Ring-Opening and Ring-Expansion Reactions
The cyclic structure of this compound, combined with the presence of the ketone and hydroxyl functionalities, makes it a candidate for various ring-opening and ring-expansion reactions.
One of the most significant transformations of this compound is its dehydration to form 3-methyl-2-cyclopenten-1-one (B1293772). This is an elimination reaction where the hydroxyl group and a proton from an adjacent carbon are removed to form a double bond. This acid-catalyzed dehydration is a common reaction for β-hydroxy carbonyl compounds. chegg.comquizlet.com The formation of the conjugated enone system provides a thermodynamic driving force for this reaction.
A potential ring-opening reaction for cyclic ketones like this compound is the Baeyer-Villiger oxidation. This reaction utilizes a peroxyacid to convert a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. bham.ac.uk The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the tertiary carbon bearing the methyl and hydroxyl groups would be expected to migrate preferentially, leading to a six-membered lactone.
Another potential transformation is a ring-expansion reaction, such as the Tiffeneau-Demjanov rearrangement. This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone. wikipedia.org To apply this to this compound, the ketone would first need to be converted to the corresponding cyanohydrin, followed by reduction of the nitrile to an amine, and then reaction with nitrous acid. This would result in a six-membered ring, a cyclohexanone (B45756) derivative.
Mechanistic Studies of this compound Transformations
The formation of this compound itself provides a well-studied example of mechanistic principles. It is synthesized via an intramolecular aldol (B89426) condensation of hexane-2,5-dione. In this base-catalyzed reaction, an enolate is formed at one of the methyl groups, which then attacks the other carbonyl group within the same molecule, leading to the formation of the five-membered ring. The resulting alkoxide is then protonated to give the final β-hydroxy ketone product.
The mechanism of the acid-catalyzed dehydration of this compound to 3-methyl-2-cyclopenten-1-one follows a standard E1 or E2 pathway. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). chegg.com Subsequent departure of the water molecule can generate a carbocation intermediate (E1 pathway), which is then deprotonated at an adjacent carbon to form the alkene. Alternatively, a base can abstract a proton concurrently with the departure of the water molecule (E2 pathway). The formation of the more stable, conjugated double bond in 3-methyl-2-cyclopenten-1-one is the driving force for this elimination.
Stereochemical Aspects of 3 Hydroxy 3 Methylcyclopentan 1 One
Conformational Analysis of the Cyclopentanone (B42830) Ring in 3-Hydroxy-3-methylcyclopentan-1-one
The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve ring strain. The two most common conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). In substituted cyclopentanones like this compound, the substituents' steric and electronic effects significantly influence the conformational equilibrium.
While specific conformational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the closely related compound, (R)-3-methylcyclopentanone. Research on (R)-3-methylcyclopentanone has shown that the molecule exists as a mixture of conformers, with the equatorial and axial positions of the methyl group being the primary determinants of the major conformations.
In the case of this compound, the presence of both a methyl and a hydroxyl group at the C3 position introduces additional complexity. The molecule can exist in two primary envelope conformations where either the C3 carbon (bearing the substituents) or the C5 carbon is out of the plane of the other four atoms. The relative stability of these conformers is dictated by a balance of torsional strain, angle strain, and steric interactions.
Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen could also play a significant role in stabilizing certain conformations. This interaction would likely favor a conformation where the hydroxyl group is pseudo-axial, bringing it into proximity with the carbonyl group.
Table 1: Postulated Conformational Preferences of this compound
| Conformer | Key Feature | Postulated Relative Stability |
| C3-endo Envelope | Methyl and Hydroxyl groups are pseudo-axial and pseudo-equatorial respectively. | Potentially stabilized by intramolecular hydrogen bonding. |
| C3-exo Envelope | Methyl and Hydroxyl groups are pseudo-equatorial and pseudo-axial respectively. | May experience steric hindrance depending on the pseudo-axial group. |
| Twist Conformations | Intermediate between envelope forms. | Likely part of the conformational equilibrium. |
It is important to note that the actual conformational landscape of this compound would be a dynamic equilibrium of these and other possible conformations, and their relative populations would require detailed computational and experimental studies for definitive determination.
Diastereoselective and Enantioselective Transformations Involving this compound
The chiral nature of this compound makes it a valuable synthon in asymmetric synthesis. Diastereoselective and enantioselective transformations involving this compound can lead to the synthesis of complex molecules with controlled stereochemistry.
While specific examples of diastereoselective and enantioselective reactions starting from or leading to this compound are not widely reported, general principles of stereoselective synthesis can be applied. For instance, the reduction of the carbonyl group in this compound would lead to the formation of a diol. The stereochemical outcome of this reduction would be influenced by the directing effect of the existing hydroxyl group and the steric hindrance of the methyl group. The use of chiral reducing agents could potentially afford high diastereoselectivity and enantioselectivity.
Similarly, reactions at the alpha-position to the carbonyl group, such as enolate alkylation or aldol (B89426) reactions, could proceed with diastereoselectivity, guided by the stereocenter at C3. The facial selectivity of the enolate would be influenced by the preferred conformation of the cyclopentanone ring.
Enantioselective synthesis of this compound itself could be achieved through various methods, including the asymmetric aldol reaction of a suitable enolate with acetone, or the kinetic resolution of a racemic mixture of the compound.
Table 2: Potential Stereoselective Transformations of this compound
| Reaction Type | Potential Outcome | Controlling Factors |
| Carbonyl Reduction | Diastereoselective formation of a diol | Directing effect of the C3-hydroxyl group, steric hindrance of the methyl group, choice of reducing agent. |
| Enolate Alkylation | Diastereoselective introduction of a new substituent | Conformation of the cyclopentanone ring, nature of the electrophile. |
| Asymmetric Synthesis | Enantiomerically enriched this compound | Chiral catalysts, chiral auxiliaries, or enzymatic resolutions. |
Further research is needed to explore and develop specific diastereoselective and enantioselective transformations involving this versatile chiral building block.
Determination of Absolute and Relative Stereochemistry of this compound and its Derivatives
The determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for understanding their properties and applications. Several analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the relative stereochemistry of the molecule. By observing the spatial proximity of different protons, the relative orientation of the methyl and hydroxyl groups can be inferred. For derivatives, coupling constants and chemical shifts can also provide clues about the conformation and relative stereochemistry.
X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound or its derivative. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be constructed, revealing the precise arrangement of atoms in space.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the enantiomers of this compound. By comparing the retention times with those of known standards, the enantiomeric excess (ee) of a sample can be determined.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectra with those predicted by quantum chemical calculations.
Table 3: Methods for Stereochemical Determination
| Technique | Information Obtained | Applicability |
| NMR Spectroscopy (NOE) | Relative stereochemistry | For the parent compound and its derivatives in solution. |
| X-ray Crystallography | Absolute and relative stereochemistry | For crystalline solids. |
| Chiral Chromatography | Enantiomeric separation and quantification | For determining enantiomeric purity. |
| VCD/ECD Spectroscopy | Absolute configuration | For chiral molecules in solution. |
The application of these techniques, often in combination, is essential for the unambiguous assignment of the stereochemistry of this compound and its derivatives, which is fundamental for their use in stereospecific synthesis and other applications.
Theoretical and Computational Chemistry of 3 Hydroxy 3 Methylcyclopentan 1 One
Quantum Chemical Calculations of 3-Hydroxy-3-methylcyclopentan-1-one
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic properties, and spectroscopic behavior.
Electronic Structure and Molecular Orbital Analysis
A detailed analysis of the electronic structure of this compound would involve the characterization of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Such an analysis provides insights into the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.
Despite a thorough search of scientific databases, no specific studies providing a detailed molecular orbital analysis or data tables of orbital energies for this compound were found.
Energetics of Tautomerization and Conformational Isomers
This compound has the potential for both tautomerism (keto-enol forms) and conformational isomerism related to the puckering of the cyclopentane (B165970) ring and the orientation of the hydroxyl and methyl groups. Computational studies would typically calculate the relative energies of these different forms to determine the most stable structures and the energy barriers between them.
However, no published research containing data on the energetics of tautomers or conformational isomers for this compound could be located.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. An MD study of this compound could, for example, investigate its solvation in water, detailing the hydrogen bonding network and other intermolecular forces.
The scientific literature does not appear to contain any specific molecular dynamics simulation studies involving this compound. Therefore, no data on its interaction dynamics is available to be presented.
Reaction Pathway and Transition State Analysis for this compound
Computational chemistry is frequently used to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of transition states and intermediates and calculating the activation energies for different possible pathways. For instance, the formation of this compound via intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556) is a known reaction, but a computational analysis would provide a deeper, quantitative understanding of the mechanism.
A search for such computational studies yielded no specific results. There are no available published data, such as activation energies or transition state geometries, for reactions involving this compound.
Advanced Analytical Methodologies for 3 Hydroxy 3 Methylcyclopentan 1 One
Chromatographic Separations (GC, HPLC) with Specialized Detection for 3-Hydroxy-3-methylcyclopentan-1-one
Chromatographic techniques are fundamental for isolating this compound from intricate mixtures. Gas chromatography (GC) is a prominent method for the analysis of this volatile compound, particularly in the context of food and beverage aroma profiling.
Gas Chromatography (GC):
GC is widely utilized for the separation of volatile and semi-volatile compounds. For the analysis of this compound, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) are often employed to extract and concentrate the volatile analytes from the sample matrix before their introduction into the GC system. amazonaws.comjapsonline.com The choice of the GC column's stationary phase is critical for achieving optimal separation. While specific column details for this compound are not always explicitly stated, studies on coffee aroma, where this compound is present, often utilize a range of columns to separate a wide variety of volatile compounds. amazonaws.comjapsonline.comnih.govfoodsciencejournal.com
Specialized detection methods in GC, beyond the common flame ionization detector (FID), are crucial for the selective and sensitive detection of target compounds. For this compound, mass spectrometry (MS) as a detector is the most powerful and widely cited, and will be discussed in the hyphenated techniques section.
High-Performance Liquid Chromatography (HPLC):
While GC is more common for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers an alternative for non-volatile or thermally labile compounds. A reverse-phase HPLC method has been described for a structurally related compound, 2-Hydroxy-3-methylcyclopent-2-en-1-one. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Although a specific HPLC method for this compound was not found in the reviewed literature, the principles of this separation could likely be adapted.
Table 1: Chromatographic Methods for the Analysis of this compound and Related Compounds
| Technique | Sample Preparation | Column Type | Detector | Application | Reference |
| GC | Headspace SPME | Various | MS | Coffee Aroma Analysis | amazonaws.comjapsonline.com |
| HPLC | - | Newcrom R1 (Reverse Phase) | UV, MS | Analysis of 2-Hydroxy-3-methylcyclopent-2-en-1-one | sielc.com |
Hyphenated Techniques (GC-MS, LC-MS) in Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the most powerful and frequently used technique for the analysis of this compound. nih.gov This method combines the high separation efficiency of GC with the sensitive and specific detection capabilities of MS. As the separated compounds elute from the GC column, they are ionized, and the resulting mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum that acts as a chemical fingerprint for identification.
In the analysis of coffee aroma, GC-MS has been instrumental in identifying hundreds of volatile compounds, including this compound. amazonaws.comjapsonline.com For more conclusive identification, especially in very complex samples where peaks may co-elute, advanced MS techniques such as soft ionization and high-resolution time-of-flight mass spectrometry (HRTOFMS) can be employed. amazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
The application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the direct analysis of this compound is not extensively documented in the reviewed literature. However, for less volatile derivatives or in situations where derivatization is employed to enhance ionization efficiency, LC-MS could be a viable analytical tool. The use of atmospheric pressure ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be necessary to interface LC with MS for such compounds.
Table 2: GC-MS Analysis of this compound in Coffee
| Study Focus | Sample Preparation | GC-MS System | Key Finding | Reference |
| Coffee Aroma Profiling | Headspace SPME | Not specified | Identification of numerous volatile compounds, including this compound. | amazonaws.comjapsonline.com |
| Detailed Coffee Analysis | Headspace SPME | JEOL AccuTOF GC-Alpha GC-HRTOFMS suggested for unknowns | Chemometric analysis revealed differences in volatile profiles between coffee types. | amazonaws.com |
Quantitative Analysis Techniques for Trace Detection of this compound
For accurate and precise quantification using chromatographic techniques, several methods can be employed:
External Standard Calibration: This method involves creating a calibration curve by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve.
Internal Standard Calibration: In this approach, a known amount of a compound (the internal standard), which is chemically similar to the analyte but not present in the sample, is added to both the standards and the samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This method helps to correct for variations in sample injection volume and instrument response.
Standard Addition: This technique is particularly useful for complex matrices where matrix effects can interfere with the analytical signal. It involves adding known amounts of the analyte to the sample and measuring the increase in signal. By extrapolating back to a zero signal, the initial concentration of the analyte in the sample can be determined.
For trace detection, highly sensitive detectors are required. In GC-MS, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for a specific compound by only monitoring a few characteristic ions of the target analyte.
While the principles of these quantitative techniques are well-established, specific studies detailing their application for the trace detection of this compound are not prevalent in the reviewed scientific literature.
Chemical Applications and Potential Roles of 3 Hydroxy 3 Methylcyclopentan 1 One
Exploration in Materials Science
No significant research was found detailing the exploration or application of 3-Hydroxy-3-methylcyclopentan-1-one in the field of materials science. There are no readily available studies on its use as a monomer for polymerization, a component in the formation of films or coatings, or as an additive to modify the properties of existing materials.
Use in Chemical Research Reagents or Catalysis
The available literature does not indicate any specific use of this compound as a specialized chemical research reagent or as a catalyst or ligand in catalytic processes. While it can be acquired from chemical suppliers, its role appears to be that of a potential building block rather than an established reagent with a specific function in chemical research. achemblock.com
Potential in Environmental Chemistry
There is no available research on the role of this compound in environmental chemistry. Studies concerning its biodegradability, its potential as a contaminant or a metabolite of other compounds, or its use in environmental remediation processes have not been found in the public domain.
Conclusions and Future Perspectives in 3 Hydroxy 3 Methylcyclopentan 1 One Research
Summary of Current Understanding of 3-Hydroxy-3-methylcyclopentan-1-one
This compound is a known organic compound with the chemical formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . chemsrc.comnih.gov It possesses a chiral center at the carbon atom bearing the hydroxyl and methyl groups. The presence of both a ketone and a tertiary alcohol functional group within the same molecule dictates its chemical behavior and potential applications.
The primary route to synthesizing this compound is through the intramolecular aldol (B89426) condensation of 2,6-heptanedione (B80457). This reaction, typically carried out in the presence of a base, involves the formation of an enolate which then attacks the other carbonyl group within the same molecule to form the five-membered ring. This initial product is the aldol adduct, this compound. Subsequent dehydration of this tertiary alcohol can lead to the formation of the more stable α,β-unsaturated ketone, 3-methyl-2-cyclopenten-1-one (B1293772). bohrium.comresearchgate.netresearchgate.netrsc.org
The reactivity of this compound is characterized by the chemistry of its two functional groups. The ketone can undergo typical carbonyl reactions, while the tertiary alcohol can be a site for substitution or elimination reactions, most notably dehydration. The stability of the resulting conjugated system often drives the dehydration reaction. researchgate.net
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | nih.gov |
| Molecular Weight | 114.14 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 25937-41-1 | chemsrc.comachemblock.com |
Challenges and Opportunities in this compound Synthesis and Reactivity
The synthesis and manipulation of this compound present both challenges and opportunities for chemical innovation.
Challenges:
Control of Dehydration: A significant challenge in the synthesis and handling of this compound is preventing its dehydration to the thermodynamically more stable 3-methyl-2-cyclopenten-one. This requires careful control of reaction conditions, such as temperature and pH.
Stereoselectivity: As the molecule is chiral, developing stereoselective syntheses to obtain enantiomerically pure forms is a major hurdle. Traditional synthesis methods often result in a racemic mixture.
Reactivity of the Tertiary Alcohol: The tertiary nature of the hydroxyl group makes it a poor leaving group and resistant to certain oxidation reactions, limiting some synthetic transformations. researchgate.net
Opportunities:
Catalyst Development: There is a significant opportunity for the development of new catalysts that can control the intramolecular aldol condensation of 2,6-heptanedione to favor the formation of the desired hydroxy ketone and prevent dehydration. This includes the exploration of both homogeneous and heterogeneous catalysts. researchgate.net
Asymmetric Synthesis: The development of asymmetric synthetic routes, including organocatalysis and biocatalysis, presents a major opportunity. Chiral versions of this compound could serve as valuable building blocks in the synthesis of complex, biologically active molecules.
Functional Group Manipulation: Exploring novel methods to selectively react with either the ketone or the tertiary alcohol opens up avenues for creating a diverse range of derivatives with potentially interesting properties.
Emerging Areas of Research for this compound
Current research is beginning to explore new frontiers for this compound and its derivatives, moving beyond its traditional role as a synthetic intermediate.
Biocatalysis: The use of enzymes, such as lipases, for the kinetic resolution of racemic this compound or its precursors is a promising area. nih.gov Biocatalytic methods offer the potential for highly enantioselective syntheses under mild conditions.
Precursor for Bioactive Molecules: The functionalized cyclopentane (B165970) ring is a common motif in many natural products and biologically active compounds. Research into using enantiomerically pure this compound as a starting material for the synthesis of novel pharmaceuticals is an active area of investigation.
Fragrance and Flavor Chemistry: While the dehydrated product, 3-methyl-2-cyclopenten-1-one, and its isomers are known for their caramel-like and maple-like aromas, there is potential to explore the sensory properties of this compound itself and its derivatives as novel fragrance and flavor compounds. thegoodscentscompany.comnih.govchemicalbook.com
Interdisciplinary Impact of this compound Studies
The study of this compound has the potential to impact various scientific disciplines.
Medicinal Chemistry: The development of efficient, stereoselective syntheses of this compound could provide medicinal chemists with a valuable new chiral building block for the creation of novel drug candidates. The cyclopentane core is a feature of various therapeutic agents.
Materials Science: The ability to functionalize both the ketone and hydroxyl groups could lead to the development of new polymers or materials with specific properties. For instance, the hydroxyl group could be used to attach the molecule to a polymer backbone.
Sustainable Chemistry: Research into catalytic and biocatalytic methods for the synthesis of this compound from renewable resources aligns with the principles of green chemistry. For example, 2,6-heptanedione can be derived from biomass. rsc.org This positions the compound as a potential bio-based platform chemical for the synthesis of a range of valuable products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
